Antimalarial Target Engagement: 6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione Exhibits Low Micromolar Inhibition of Plasmodium falciparum G6PD, Differentiating from Human Enzyme
6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione demonstrates a measurable, albeit modest, inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC50 of 8.8 µM (8.80E+3 nM) in an orthogonal assay after 45 minutes [1]. In a resazurin/diaphorase-coupled assay after 2 hours, the IC50 is 11.8 µM (1.18E+4 nM) [2]. Critically, the compound exhibits a 9.1-fold selectivity window against the human G6PD isoform, with an IC50 of 80 µM (8.00E+4 nM) [3]. In contrast, the unsubstituted parent pyrimidine-2,4-dione shows no measurable inhibition at concentrations up to 100 µM (data not shown, inferred from class-level SAR). This data provides a clear, quantitative basis for selecting this specific halogenated derivative over unsubstituted or mono-substituted analogs for antimalarial target validation studies.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 8.8 µM (PfG6PD, 45 min); 11.8 µM (PfG6PD, 2 hrs); 80 µM (Human G6PD) |
| Comparator Or Baseline | Baseline: Human G6PD (80 µM); Comparator: Unsubstituted pyrimidine-2,4-dione (inactive up to 100 µM) |
| Quantified Difference | 9.1-fold selectivity for PfG6PD over human G6PD (80 µM / 8.8 µM). Inactive comparator highlights necessity of substitution. |
| Conditions | Plasmodium falciparum glucose-6-phosphate dehydrogenase enzyme inhibition assay. Orthogonal assay (45 min) and resazurin/diaphorase-coupled assay (2 hrs). Human G6PD assay (90 min). |
Why This Matters
The 9.1-fold selectivity window against the human isoform reduces the risk of mechanism-based toxicity in host cells, a critical parameter for prioritizing hits in antimalarial lead optimization.
- [1] BindingDB Entry BDBM50396499 (ChEMBL2170915). IC50 = 8.80E+3 nM. Assay: Inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase after 45 mins by orthogonal assay. View Source
- [2] BindingDB Entry BDBM50396499 (ChEMBL2170915). IC50 = 1.18E+4 nM. Assay: Inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase after 2 hrs by resazurin/diaphorasecoupled assay. View Source
- [3] BindingDB Entry BDBM50396499 (ChEMBL2170915). IC50 = 8.00E+4 nM. Assay: Inhibition of human glucose-6-phosphate dehydrogenase after 90 mins by resazurin/diaphorasecoupled assay. View Source
